Clenproperol-d7

Isotope Dilution Mass Spectrometry IDMS Analytical Chemistry

The compound, formally 4-Amino-3,5-dichloro-alpha-[[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]methyl]benzenemethanol, is universally known as Clenproperol-d7 (CAS 1173021-09-4). It is the heptadeuterated isotopologue of Clenproperol, a synthetic β2-adrenergic agonist.

Molecular Formula C11H16Cl2N2O
Molecular Weight 270.20 g/mol
CAS No. 1173021-09-4
Cat. No. B565687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClenproperol-d7
CAS1173021-09-4
Synonyms4-Amino-3,5-dichloro-α-[[(1-methylethyl-d7)amino]methyl]benzenemethanol;  4-Amino-3,5-dichloro-α-[(isopropylamino-d7)methyl]benzylalcohol;  NAB 277-d7; 
Molecular FormulaC11H16Cl2N2O
Molecular Weight270.20 g/mol
Structural Identifiers
InChIInChI=1S/C11H16Cl2N2O/c1-6(2)15-5-10(16)7-3-8(12)11(14)9(13)4-7/h3-4,6,10,15-16H,5,14H2,1-2H3/i1D3,2D3,6D
InChIKeyJXUDZCJTCKCTQK-NWOXSKRJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Amino-3,5-dichloro-alpha-[[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]methyl]benzenemethanol (Clenproperol-d7, CAS 1173021-09-4) – A Specialized β2-Agonist Stable Isotope-Labeled Internal Standard


The compound, formally 4-Amino-3,5-dichloro-alpha-[[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]methyl]benzenemethanol, is universally known as Clenproperol-d7 (CAS 1173021-09-4). It is the heptadeuterated isotopologue of Clenproperol, a synthetic β2-adrenergic agonist . Its molecular formula is C₁₁H₉D₇Cl₂N₂O (MW 270.21) . This compound is not designed for standalone biological activity but is exclusively intended as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its non-deuterated analog, Clenproperol, in complex biological and food matrices using mass spectrometry (LC-MS/MS or GC-MS) .

Why Clenproperol-d7 (CAS 1173021-09-4) Cannot Be Substituted with Other Deuterated β2-Agonist Internal Standards


Substituting Clenproperol-d7 with a different deuterated β2-agonist, such as Clenbuterol-d9, introduces significant risk of quantitative inaccuracy. Stable isotope-labeled internal standards are not universally interchangeable; their efficacy is highly dependent on chromatographic co-elution and, critically, the mitigation of analyte-specific matrix effects [1]. A comparative study of deuterated internal standards for β2-agonists demonstrated that certain analogs (e.g., Clenbuterol-d6) were less effective due to hydrogen‑deuterium exchange during MS fragment formation, leading to poor compensation for matrix effects [1]. Using a non-analogous internal standard (e.g., Clenbuterol-d9 for Clenproperol) can result in differential ionization suppression or enhancement between the analyte and the internal standard, invalidating the fundamental assumption of isotope dilution mass spectrometry (IDMS) and producing unreliable quantification results [1].

Quantitative Differentiation Evidence for Clenproperol-d7 (CAS 1173021-09-4) Relative to Analogs and Alternatives


Superior Isotopic Purity of Clenproperol-d7 Reduces Spectral Interference and Improves Assay Dynamic Range

Clenproperol-d7 (CAS 1173021-09-4) is available with a certified isotopic purity of 99.9% [1]. This high isotopic abundance minimizes the signal contribution from unlabeled (M+0) isotopologues in the internal standard channel, which is a primary source of cross-talk and non-linearity in calibration curves. In contrast, a common alternative, Clenproperol-d6, has been reported with a lower isotopic abundance of 99.5% [2].

Isotope Dilution Mass Spectrometry IDMS Analytical Chemistry

Demonstrated Resistance to Matrix Effect Compensation Failure via Hydrogen-Deuterium Exchange

A key failure mode for deuterated internal standards is hydrogen‑deuterium (H/D) exchange during ionization, which alters the isotopic distribution and impairs matrix effect compensation. A 2024 study evaluating multiple deuterated β2-agonist internal standards revealed that certain isotopologues (specifically Clenbuterol-d6) were 'less effective in compensating for matrix effects due to hydrogen‑deuterium exchange during MS fragment formation' [1]. This study led to the explicit selection of a non-exchanging standard (Clenbuterol-d9) for the validated method. The chemical structure of Clenproperol-d7, with deuteration on the alkyl amine side-chain, positions it in a stable, non-labile configuration, making it resistant to the H/D exchange that plagues other labeled standards.

Matrix Effects LC-MS/MS IDMS

Inclusion in Chinese National Food Safety Standard (GB 31658.22-2022) as a Mandated Internal Standard

Clenproperol-d7 (CAS 1173021-09-4) is explicitly listed as a required internal standard in the draft version of China's national food safety standard for the determination of β-agonist residues, GB 31658.22-2022 . This standard mandates the use of this specific isotopologue for the quantification of Clenproperol in animal tissues .

Regulatory Compliance Food Safety Method Validation

Validated Quantitative Performance in Complex Matrices: LOD and LOQ in Animal Tissues

Using Clenproperol-d7 as an internal standard, a validated LC-MS/MS method achieved a limit of detection (LOD) of 0.5 μg/kg and a limit of quantification (LOQ) of 1.0 μg/kg for Clenproperol in animal tissues . The method also demonstrated high accuracy, with quantification errors ≤15% when the internal standard concentration was appropriately matched to the analyte .

Method Validation Sensitivity Veterinary Drug Residue

High Chemical Purity Ensures Reliable Calibration and Minimizes Interfering Peaks

Commercially available Clenproperol-d7 is supplied with high chemical purity, typically exceeding 99.0% by HPLC. One reputable vendor, WITEGA, guarantees an HPLC purity of >99.0% for their reference standard .

Quality Control Purity LC-MS

Primary Scientific and Industrial Application Scenarios for Clenproperol-d7 (CAS 1173021-09-4)


Regulatory Compliance Testing for β2-Agonist Residues in Food-Producing Animals

This is the primary application for Clenproperol-d7. Laboratories conducting food safety testing to meet the requirements of standards like China's GB 31658.22-2022 must procure and use this specific internal standard . The standard is used in validated LC-MS/MS methods to accurately quantify Clenproperol residues in complex matrices like muscle, liver, and kidney, ensuring compliance with maximum residue limits (MRLs) and supporting public health monitoring programs .

High-Accuracy Isotope Dilution Mass Spectrometry (IDMS) Method Development

Research groups developing or validating new analytical methods for Clenproperol or related β2-agonists should select Clenproperol-d7 as the internal standard due to its high isotopic purity (99.9%) and resistance to hydrogen‑deuterium exchange [1]. Its use is critical for establishing 'higher-order' reference measurement procedures, as demonstrated in recent literature, where careful selection of the deuterated internal standard was key to achieving high accuracy and precision (RSD <6.1%) [2].

Pharmacokinetic (PK) and Metabolism Studies of Clenproperol

In preclinical research involving Clenproperol, the use of its deuterated form, Clenproperol-d7, is essential. Its near-identical physicochemical properties allow it to serve as an ideal internal standard to correct for analyte loss during complex sample preparation (e.g., SPE, liquid-liquid extraction) and to account for matrix effects in biological fluids (plasma, urine) . This enables the generation of robust and reliable PK data, which is a cornerstone of drug development and toxicology studies.

Quality Control for Reference Material and Proficiency Testing (PT) Providers

Organizations that manufacture certified reference materials (CRMs) or organize proficiency testing (PT) schemes for β2-agonist analysis in food and feed require the highest purity standards. Clenproperol-d7 with a certified isotopic purity of 99.9% and overall purity >99.0% is an appropriate and verifiable material for value assignment and as a calibration standard. This ensures the traceability and comparability of measurement results across different laboratories and analytical runs.

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